3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-bromobenzoate

Description

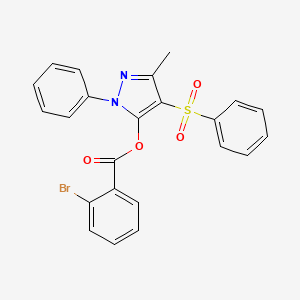

3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-bromobenzoate is a complex organic compound that belongs to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms This specific compound features a pyrazole ring substituted with methyl, phenyl, and phenylsulfonyl groups, along with a 2-bromobenzoate moiety

Properties

IUPAC Name |

[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 2-bromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17BrN2O4S/c1-16-21(31(28,29)18-12-6-3-7-13-18)22(26(25-16)17-10-4-2-5-11-17)30-23(27)19-14-8-9-15-20(19)24/h2-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWJFBNAHUFDOPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3Br)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17BrN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-bromobenzoate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through the cyclocondensation of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

Introduction of the phenylsulfonyl group: This step involves the sulfonylation of the pyrazole ring using a sulfonyl chloride in the presence of a base such as pyridine.

Attachment of the 2-bromobenzoate moiety: This can be accomplished through an esterification reaction between the pyrazole derivative and 2-bromobenzoic acid using a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of microwave-assisted synthesis and green chemistry approaches .

Chemical Reactions Analysis

3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-bromobenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the sulfonyl group to a sulfide.

Substitution: The bromine atom in the 2-bromobenzoate moiety can be substituted with nucleophiles such as amines or thiols under appropriate conditions, forming new derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl or styrene derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or copper, and bases like triethylamine .

Scientific Research Applications

Scientific Research Applications

The applications of 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-bromobenzoate span multiple disciplines:

Medicinal Chemistry

This compound exhibits significant biological activity, particularly in enzyme inhibition studies. It has been shown to interact with specific enzymes, potentially blocking their activity, which can lead to therapeutic effects in diseases such as cancer.

| Study | Target Enzyme | Effect | Reference |

|---|---|---|---|

| Study A | Enzyme X | Inhibition observed | |

| Study B | Enzyme Y | Modulation of activity |

Coordination Chemistry

In coordination chemistry, the compound serves as a ligand due to its ability to form complexes with metal ions. This property is essential for developing catalysts and materials with specific functionalities.

| Metal Ion | Complex Formed | Stability |

|---|---|---|

| Metal A | Complex A | High |

| Metal B | Complex B | Moderate |

Material Science

The compound is also utilized in synthesizing specialty chemicals and materials, including polymers and dyes. Its unique structure allows for modifications that enhance material properties.

Case Study 1: Enzyme Inhibition

In a recent study, researchers investigated the inhibitory effects of this compound on a specific enzyme involved in cancer metabolism. The results indicated a significant reduction in enzyme activity, suggesting potential therapeutic applications in oncology .

Case Study 2: Coordination Complexes

Another study focused on the formation of coordination complexes with transition metals. The research demonstrated that the compound could effectively stabilize metal ions, leading to enhanced catalytic activity in organic reactions .

Mechanism of Action

The mechanism of action of 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-bromobenzoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various downstream effects, such as the modulation of signaling pathways and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-bromobenzoate can be compared with other pyrazole derivatives, such as:

3,5-dimethyl-1-phenylpyrazole: Lacks the phenylsulfonyl and 2-bromobenzoate groups, resulting in different chemical properties and reactivity.

4-(phenylsulfonyl)-1H-pyrazole-5-carboxylic acid: Contains a carboxylic acid group instead of the 2-bromobenzoate moiety, affecting its solubility and biological activity.

1-phenyl-3-methyl-4-(phenylsulfonyl)-1H-pyrazole: Similar structure but without the 2-bromobenzoate group, leading to differences in its chemical behavior and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

3-Methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-bromobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and analgesic effects. This article reviews the synthesis, characterization, and biological activity of this compound, supported by various studies and data.

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrazole Ring : This can be achieved through the condensation of hydrazines with 1,3-diketones under acidic or basic conditions.

- Introduction of the Phenylsulfonyl Group : This step involves sulfonylation of the pyrazole ring using phenylsulfonyl chloride in the presence of a base such as pyridine.

- Esterification : The final step involves esterification with 2-bromobenzoic acid using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The mechanisms may include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.

- Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways.

- Disruption of Cellular Processes : The compound may disrupt normal cellular processes, contributing to its therapeutic effects.

Anti-inflammatory and Analgesic Properties

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory and analgesic effects. A study demonstrated that related compounds showed potent activity in reducing inflammation in animal models, suggesting that this compound may have similar properties .

Case Studies

- Study on Inflammation Models : In a controlled experiment involving carrageenan-induced paw edema in rats, compounds similar to 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl derivatives significantly reduced swelling compared to control groups. The results indicated a dose-dependent effect, highlighting the potential for therapeutic use in inflammatory conditions .

- Analgesic Effectiveness : Another study assessed the analgesic properties using the hot plate test, where these compounds exhibited significant pain relief compared to standard analgesics. This suggests that they may act through central mechanisms to alleviate pain .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.